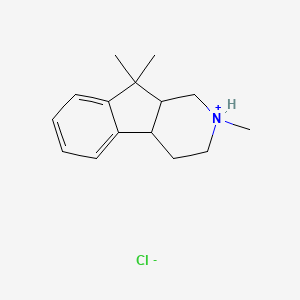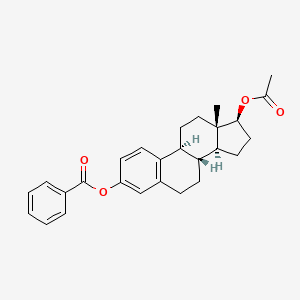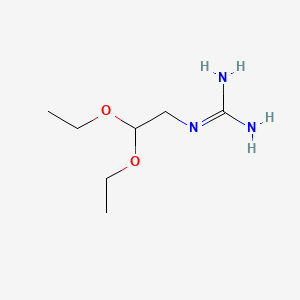
(2,2-Diethoxyethyl)guanidinium sulphate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2,2-Diethoxyethyl)guanidinium sulphate is a chemical compound known for its unique properties, such as low volatility and high thermal stability . It consists of a guanidinium cation with two ethoxyethyl groups attached, along with a sulphate anion . This compound is widely used in various fields, including chemistry, biology, medicine, and industry, due to its versatile nature.
Preparation Methods
The preparation of (2,2-Diethoxyethyl)guanidinium sulphate typically involves the reaction of nitrated guanidine with ethylene glycol . The process begins with the reaction of nitrated guanidine with sulphuric acid to form 2,2-diethoxyethyl nitrated guanidine sulphate. This intermediate is then reacted with ethanol to produce this compound . The industrial production methods follow similar synthetic routes but are optimized for large-scale production to ensure high yield and purity.
Chemical Reactions Analysis
(2,2-Diethoxyethyl)guanidinium sulphate undergoes various chemical reactions, including reduction, substitution, and complexation . It is commonly used as a selective reducing agent and can react with ketones, aldehydes, and nitro compounds . The major products formed from these reactions include reduced forms of the starting materials, such as alcohols from ketones and aldehydes . Common reagents used in these reactions include hydrogen gas, palladium catalysts, and other reducing agents .
Scientific Research Applications
(2,2-Diethoxyethyl)guanidinium sulphate has a wide range of scientific research applications. In chemistry, it is used as a reducing agent and an analytical reagent for detecting and measuring metal ions such as cobalt, beryllium, and bismuth . In biology, it is studied for its potential use in cell-penetrating peptides due to its guanidinium-rich structure, which facilitates cellular uptake . In medicine, it is explored for its potential pharmaceutical applications, including drug delivery systems and therapeutic agents . In industry, it is used in organic synthesis and as a component in fuel cells .
Mechanism of Action
The mechanism of action of (2,2-Diethoxyethyl)guanidinium sulphate involves its interaction with molecular targets through hydrogen bonding and van der Waals interactions . The guanidinium cation can form multiple types of interactions with proteins and other biomolecules, making it a versatile compound for various applications . In cell-penetrating peptides, the guanidinium groups interact with fatty acids and the cell membrane pH gradient, facilitating the transport of molecules across the cell membrane .
Comparison with Similar Compounds
(2,2-Diethoxyethyl)guanidinium sulphate is unique due to its specific structure and properties. Similar compounds include other guanidinium derivatives such as acetylguanidine, 2-cyanoguanidine (dicyandiamide), and diphenyl 4,4′-bis-guanidinium . These compounds share some common features, such as the ability to form hydrogen bonds and their high basicity, but differ in their specific applications and chemical properties . For example, 2-cyanoguanidine is widely used in the synthesis of fertilizers and resins, while diphenyl 4,4′-bis-guanidinium is studied for its DNA-binding affinity and potential antitrypanosomal activity .
Properties
CAS No. |
52225-73-7 |
|---|---|
Molecular Formula |
C7H17N3O2 |
Molecular Weight |
175.23 g/mol |
IUPAC Name |
2-(2,2-diethoxyethyl)guanidine |
InChI |
InChI=1S/C7H17N3O2/c1-3-11-6(12-4-2)5-10-7(8)9/h6H,3-5H2,1-2H3,(H4,8,9,10) |
InChI Key |
ZLOPIFKNSKCBBQ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(CN=C(N)N)OCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



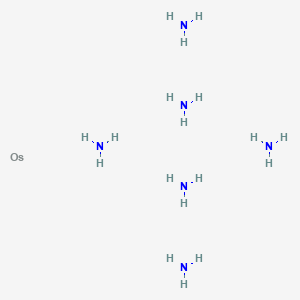
![Butanamide, 2-[(2,5-dichlorophenyl)azo]-N-(2,3-dihydro-2-oxo-1H-benzimidazol-5-yl)-3-oxo-](/img/structure/B13767126.png)

![(1S,2S,3S)-2-(2-hydroxyethyl)-3-[(2R)-6-methoxy-1,2,3,4-tetrahydronaphthalen-2-yl]-2-methylcyclopentan-1-ol](/img/structure/B13767135.png)
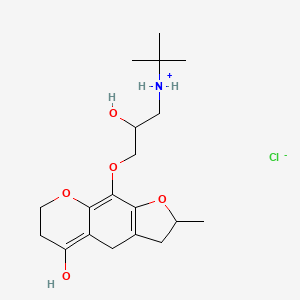

![4,5-dihydro-1H-imidazol-2-yl-[2-(4-methoxyphenyl)-2-oxoethyl]-(5-propan-2-yl-1,3,4-thiadiazol-2-yl)azanium;iodide](/img/structure/B13767148.png)
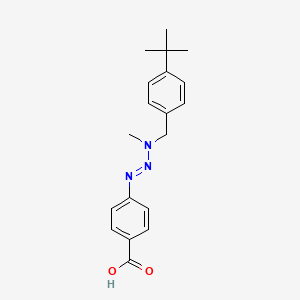
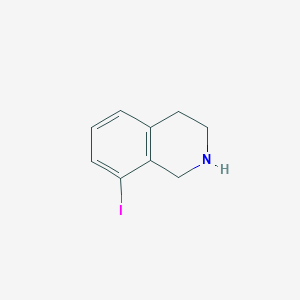

![7-(2-(Diethylamino)ethyl)-2-methyl-4-oxo-4,7-dihydrothieno[2,3-B]pyridine-5-carboxylic acid](/img/structure/B13767171.png)
